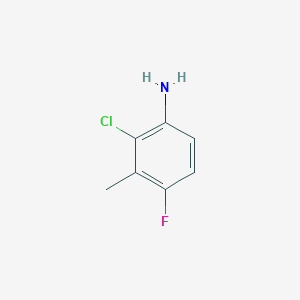

2-Chloro-4-fluoro-3-methylaniline

Description

2-Chloro-4-fluoro-3-methylaniline (CAS: 90292-63-0) is a halogenated aromatic amine with the molecular formula C₇H₇ClFN and a molar mass of 159.59 g/mol. Its structure features a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 3-position of the aniline ring. This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity and stability due to the electron-withdrawing halogens and the steric influence of the methyl group. The compound is primarily used as an intermediate in pharmaceuticals and agrochemicals, where its halogenated structure enhances biological activity .

Properties

IUPAC Name |

2-chloro-4-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWVQZWQSQZGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00532073 | |

| Record name | 2-Chloro-4-fluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00532073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90292-63-0 | |

| Record name | 2-Chloro-4-fluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00532073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-methylaniline can be achieved through several methods. One common approach involves the diazotization of 5-chloro-2-methylaniline followed by fluorination. The process typically includes the following steps:

Salification: Anhydrous hydrofluoric acid is mixed with 5-chloro-2-methylaniline at a mole ratio of (2-5):1. The mixture is allowed to react for 1-3 hours at 5-7°C.

Diazotization: Sodium nitrite is added dropwise to the mixture, and the reaction is maintained at -3 to 0°C for 1-3 hours.

Thermolysis: The mixture is heated to 0-40°C to decompose and form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-methylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in nitration, sulfonation, and halogenation reactions.

Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Nitration: Typically involves concentrated nitric acid and sulfuric acid.

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like FeCl3.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can introduce additional halogen atoms to the benzene ring.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

2-Chloro-4-fluoro-3-methylaniline is primarily used as an intermediate in the synthesis of several organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions:

- Electrophilic Aromatic Substitution : The compound can undergo nitration, sulfonation, and halogenation.

- Nucleophilic Substitution : Chlorine and fluorine can be replaced by nucleophiles under specific conditions.

- Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Electrophilic Aromatic Substitution | Concentrated nitric acid, sulfuric acid | Nitro derivatives |

| Nucleophilic Substitution | Various nucleophiles | Substituted anilines |

| Oxidation/Reduction | Catalytic hydrogenation (Pd/C) | Different aromatic derivatives |

Biological Applications

Potential Biological Activities

Research indicates that this compound may exhibit significant biological activities. Studies have focused on its interactions with biomolecules, making it a candidate for further exploration in drug development. Its structure suggests potential enzyme inhibition or activation mechanisms.

Medicinal Applications

Drug Development

The compound is being investigated for its potential use in drug development. Its ability to serve as a building block for active pharmaceutical ingredients (APIs) is notable. The following are key insights into its medicinal applications:

- Pharmaceutical Intermediates : It is utilized in synthesizing drugs targeting various diseases.

- Biological Activity Studies : Investigations into its effects on cellular pathways are ongoing, with promising results suggesting efficacy against certain conditions.

Industrial Applications

Production of Dyes and Pigments

In the industrial sector, this compound is employed in the production of dyes, pigments, and specialty chemicals. Its properties make it suitable for creating vibrant colors and effective agents in various applications.

Case Studies

-

Synthesis of Pharmaceuticals

- A study demonstrated the successful synthesis of a novel anti-cancer agent using this compound as a key intermediate. The compound's reactivity facilitated the formation of complex structures essential for therapeutic efficacy.

-

Agrochemical Development

- Research has shown that derivatives of this compound exhibit herbicidal properties, leading to the development of new agrochemicals aimed at improving crop yields while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-methylaniline involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated by the substitution patterns on the benzene ring, which influence its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers

Key isomers differ in substituent positions, leading to variations in reactivity, solubility, and applications:

| Compound Name | CAS Number | Substituent Positions | Purity (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Chloro-4-fluoro-3-methylaniline | 90292-63-0 | 2-Cl, 4-F, 3-CH₃ | 98 | 159.59 |

| 3-Chloro-4-fluoro-2-methylaniline | 1357930-39-2 | 3-Cl, 4-F, 2-CH₃ | 95 | 159.59 |

| 2-Chloro-4-fluoro-5-methylaniline | 124185-35-9 | 2-Cl, 4-F, 5-CH₃ | 97 | 159.59 |

| 4-Chloro-2-fluoro-3-methylaniline | 1000590-85-1 | 4-Cl, 2-F, 3-CH₃ | N/A | 159.59 |

Key Observations :

- Reactivity: The methyl group in the 3-position (target compound) reduces steric hindrance compared to isomers with methyl groups ortho to the amino group (e.g., 3-Chloro-4-fluoro-2-methylaniline). This facilitates electrophilic substitution reactions at the para position relative to the amino group .

- Solubility : Lipophilicity increases with methyl substitution, enhancing membrane permeability in biological systems. However, isomers with halogens in meta positions (e.g., 3-Chloro-4-fluoro-2-methylaniline) may exhibit lower aqueous solubility due to disrupted symmetry .

- Synthesis : Isomers with halogens in ortho/para positions (e.g., 4-Chloro-2-fluoroaniline, CAS: 57946-56-2) are synthesized via directed ortho-metalation, whereas methyl-substituted analogs require regioselective Friedel-Crafts alkylation or halogenation strategies .

Substituent Effects

Halogen vs. Methyl Substitution

- 4-Chloro-2-fluoroaniline (CAS: 57946-56-2): Lacks a methyl group, resulting in lower molecular weight (147.57 g/mol ) and reduced steric hindrance. This compound is more reactive in nucleophilic aromatic substitution but less stable under oxidative conditions compared to methyl-containing analogs .

- 2-Methoxy-4-methylaniline (CAS: 39538-68-6): Replacing chlorine with methoxy (-OCH₃) increases electron density on the ring, favoring electrophilic reactions. However, methoxy groups are susceptible to demethylation in acidic environments, limiting utility in harsh synthetic conditions .

Impact of Additional Halogens

Physicochemical and Spectral Properties

- Melting Points and Solubility: While specific data are unavailable, halogenated anilines generally exhibit higher melting points than non-halogenated analogs due to stronger intermolecular forces. Methyl groups marginally reduce melting points by disrupting crystal packing .

- Spectral Characteristics :

- NMR : The target compound’s ¹H-NMR spectrum shows distinct aromatic proton shifts. For example, protons ortho to fluorine (δ ~7.1 ppm) and meta to chlorine (δ ~6.8 ppm) differ from isomers like 3-Chloro-4-fluoro-2-methylaniline, where substituent proximity causes downfield shifts .

- IR : Stretching frequencies for N-H (~3400 cm⁻¹) and C-Cl (~750 cm⁻¹) are consistent across analogs, but C-F vibrations (~1220 cm⁻¹) vary slightly with substituent positions .

Biological Activity

2-Chloro-4-fluoro-3-methylaniline is an aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique substitution pattern that influences its chemical reactivity and biological interactions. The following sections will detail the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClF. The presence of chlorine and fluorine atoms on the benzene ring enhances its lipophilicity and reactivity, making it a suitable candidate for various biological applications. The methyl group also contributes to the compound's overall stability and interaction with biological targets.

The biological activity of this compound is primarily mediated through its ability to act as a nucleophile or electrophile , depending on the reaction conditions. This duality allows it to participate in various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be crucial for therapeutic applications. The substitution pattern on the benzene ring significantly influences its binding affinity and specificity towards these enzymes.

- Receptor Interaction : Research indicates that this compound can interact with certain receptors, potentially modulating their activity and leading to various physiological effects.

Biological Activity Studies

Several studies have explored the biological activity of this compound, focusing on its potential therapeutic applications:

Case Study 1: Enzyme Inhibition

In a study assessing the compound's enzyme inhibition capabilities, it was found to effectively inhibit the activity of specific targets involved in metabolic pathways. This inhibition was dose-dependent, suggesting that higher concentrations of the compound lead to increased efficacy .

Case Study 2: Anticancer Properties

Another significant area of research has been the anticancer properties of this compound. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by activating apoptotic pathways while inhibiting cell proliferation. The mechanism involved the modulation of signaling pathways associated with cell survival and death .

Comparative Biological Activity

In order to better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key findings from various studies:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibition, anticancer effects | Nucleophile/electrophile interactions |

| 4-Chloro-3-fluoro-N-methylaniline | Enzyme inhibitor | Receptor antagonism |

| 5-Chloro-3-fluoro-2-methylaniline | Antimicrobial properties | Interaction with bacterial enzymes |

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

- Lipophilicity Enhancement : The fluorine atom enhances the lipophilicity of the compound, improving its bioavailability in pharmacological applications.

- Potential as a Therapeutic Agent : Due to its ability to inhibit specific enzymes and modulate receptor activity, there is ongoing interest in developing this compound as a therapeutic agent for various diseases, including cancer .

- Structure–Activity Relationship (SAR) : Studies have emphasized the importance of understanding SAR for optimizing the efficacy of this compound in drug development. Modifications in substitution patterns can significantly affect biological outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.